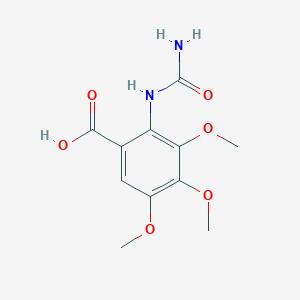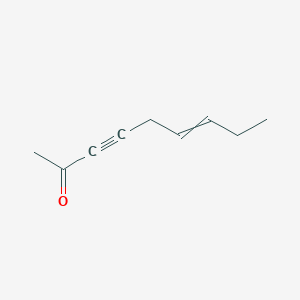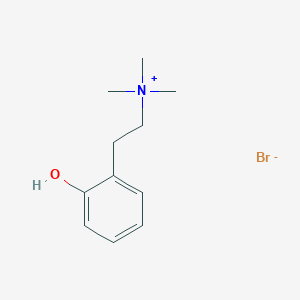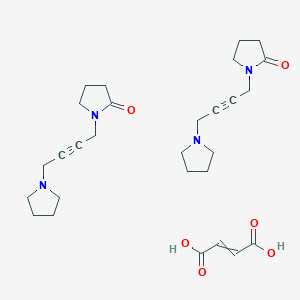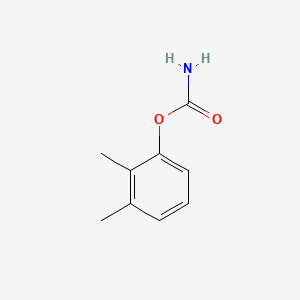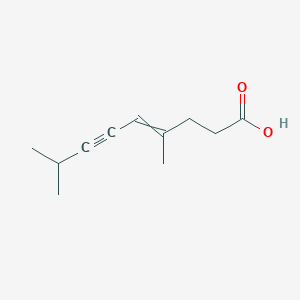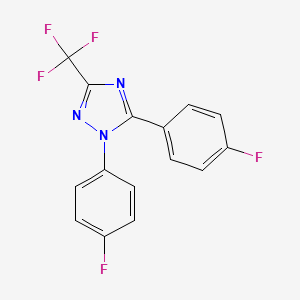
1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C15H8F5N3 and its molecular weight is 325.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole. One common method involves the cyclization of 4-fluorobenzonitrile with trifluoromethyl hydrazine in the presence of a base. The reaction proceeds through nucleophilic substitution and subsequent cyclization to form the triazole ring.
Reaction Conditions::- Reactants: 4-fluorobenzonitrile, trifluoromethyl hydrazine
- Base: Potassium carbonate (K2CO3)
- Solvent: Aprotic solvent (e.g., DMF, DMSO)
- Temperature: Elevated temperature (typically 100-120°C)
Industrial Production:: Industrial-scale production of this compound involves optimization of the synthetic route, purification, and isolation. Manufacturers employ efficient catalysts and carefully controlled conditions to achieve high yields.
Analyse Chemischer Reaktionen
1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various functionalized derivatives.
Reduction: Reduction of the trifluoromethyl group may yield compounds with altered properties.
Substitution: Nucleophilic substitution reactions at the triazole ring are common.
Common Reagents: Sodium borohydride (NaBH), hydrogen peroxide (HO), and various halogens.
Major Products: Substituted triazoles, such as those with different aryl groups or functional moieties.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design, targeting specific biological pathways.
Agrochemicals: It may serve as a building block for novel pesticides or herbicides.
Materials Science: Its unique electronic properties make it useful in organic electronics and optoelectronic devices.
Wirkmechanismus
The exact mechanism of action depends on the specific application. its trifluoromethyl group and aromatic rings contribute to interactions with biological targets, enzymes, or receptors. Further studies are needed to elucidate specific pathways.
Vergleich Mit ähnlichen Verbindungen
1,5-Bis(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole stands out due to its trifluoromethyl substitution pattern. Similar compounds include other triazoles (e.g., 1,2,4-triazoles) and aryl-substituted ketones.
Remember that this compound’s versatility continues to inspire research across various scientific disciplines
Eigenschaften
CAS-Nummer |
112914-93-9 |
|---|---|
Molekularformel |
C15H8F5N3 |
Molekulargewicht |
325.24 g/mol |
IUPAC-Name |
1,5-bis(4-fluorophenyl)-3-(trifluoromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C15H8F5N3/c16-10-3-1-9(2-4-10)13-21-14(15(18,19)20)22-23(13)12-7-5-11(17)6-8-12/h1-8H |
InChI-Schlüssel |
KAVYZNLLUSQVBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=NN2C3=CC=C(C=C3)F)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


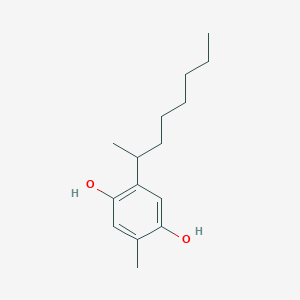

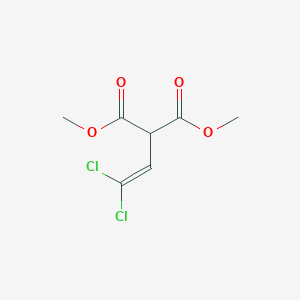
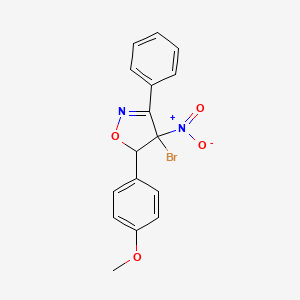
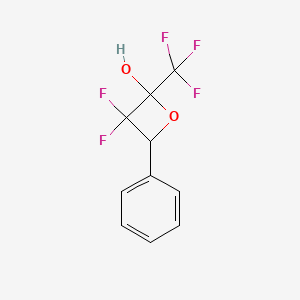
![N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine](/img/structure/B14313783.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione)](/img/structure/B14313789.png)

